molecular formula C11H10N2O3 B13525313 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine

Cat. No.: B13525313
M. Wt: 218.21 g/mol
InChI Key: XZXVFXMHRCPECD-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine, also known as 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolamine, is a potent and selective cell-permeable inhibitor of 3-Phosphoinositide-dependent kinase-1 (PDK1). PDK1 is a master kinase of the AGC kinase family and a crucial component of the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival. This compound acts by binding to the kinase's active site, effectively blocking its activity and downstream signaling. Its primary research value lies in its utility as a chemical probe to investigate the physiological and pathological roles of PDK1, particularly in the context of oncology. Researchers use this inhibitor to dissect PDK1's function in cancer cell survival, to study mechanisms of resistance to targeted therapies, and to explore its role in other diseases where the PI3K/PDK1/AKT axis is dysregulated. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. For detailed pharmacological data and structural information, researchers can refer to its entry on PubChem . Further scientific context on the PDK1 signaling pathway and its significance in cancer can be found through resources like the National Cancer Institute .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C11H10N2O3/c12-10-6-9(16-13-10)7-2-1-3-8-11(7)15-5-4-14-8/h1-3,6H,4-5H2,(H2,12,13)

InChI Key

XZXVFXMHRCPECD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)C3=CC(=NO3)N

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Cycloaddition of Nitrile Oxides with Terminal Alkynes (Route a)

  • Methodology: In situ generation of nitrile oxides from aldoximes using chloramine-T or other oxidants, followed by cycloaddition with terminal alkynes under copper(I) catalysis.
  • Advantages: Regioselectivity, high yields, mild conditions.
  • Reaction Conditions:
    • Nitrile oxide precursor: Aldoxime derivatives
    • Catalyst: Copper(I) salts (e.g., CuI)
    • Solvent: Tetrahydrofuran or acetonitrile
    • Temperature: Room temperature to 50°C

Tosylate-Mediated Cyclization (Route b)

  • Methodology: Propargylic alcohols are converted into nitrile oxides via tosylate intermediates, followed by cyclization.
  • Reagents: p-Toluenesulfonyl chloride, hydroxylamines, tetrabutylammonium fluoride (TBAF).
  • Conditions: Mild, often under inert atmosphere, with TBAF mediating detosylation and cyclization.

Multicomponent One-Pot Synthesis (Route c)

  • Methodology: Aldehydes and alkynes react in the presence of choline chloride:urea deep eutectic solvents (DES) to produce regioselective 3,5-disubstituted isoxazoles.
  • Advantages: Environmentally friendly, high yield, simple work-up.

Construction of the 2,3-Dihydrobenzo[b]dioxin-5-yl Moiety

The dihydrobenzo[b]dioxin-5-yl group can be synthesized via:

Cyclization of 2-Hydroxyphenyl Precursors

  • Method: Starting from 2-hydroxybenzoic acids or phenols, cyclization with suitable oxidants or dehydrating agents (e.g., polyphosphoric acid) to form the dioxin ring.
  • Reagents: 2-hydroxybenzoic acid derivatives, oxidants like potassium permanganate or iodine.

Dioxin Formation via Intramolecular Etherification

  • Method: Using dihalogenated intermediates with phenolic groups, cyclization occurs via nucleophilic substitution under basic conditions to form the fused dioxin ring.

Coupling of the Isoxazole and Dioxin Moieties

The final step involves linking the isoxazole core with the dihydrobenzo[b]dioxin-5-yl group:

  • Approach: Nucleophilic substitution or coupling reactions, such as amide bond formation or Suzuki coupling if halogenated intermediates are involved.
  • Reagents: Coupling agents like EDCI or DCC for amide formation, or palladium catalysts for cross-coupling reactions.

Specific Synthetic Route for 5-(2,3-Dihydrobenzo[b]dioxin-5-yl)isoxazol-3-amine

Based on the above methodologies, a representative synthesis could involve:

Step Reaction Reagents Conditions Notes
1 Synthesis of nitrile oxide Aldoxime + Chloramine-T Room temp, inert atmosphere In situ generation
2 Cycloaddition to form isoxazole Nitrile oxide + Terminal alkyne CuI catalyst, solvent Regioselective, high yield
3 Synthesis of dihydrobenzo[b]dioxin-5-yl precursor 2-Hydroxybenzoic acid derivatives Cyclization with dehydrating agents Mild conditions
4 Coupling of isoxazole with dioxin Nucleophilic substitution or amide coupling DCC/EDCI or Pd-catalyzed cross-coupling Final assembly

Table 1. Summary of synthetic routes for isoxazole derivatives relevant to the target compound.

Route Starting Materials Key Reagents Advantages Limitations
a Aldoximes + Terminal alkynes Copper(I) salts Regioselectivity, mild Requires nitrile oxide precursors
b Propargylic alcohols Tosyl chloride, hydroxylamines Good for substituted isoxazoles Multi-step
c Aldehydes + Alkynes Deep eutectic solvents Environmentally friendly Limited substrate scope
d Aldoximes + Alkynes HTIB, alkynes High purity Reagent handling

Table 2. Dioxin ring formation methods.

Method Starting Material Reagents Conditions Notes
a 2-Hydroxybenzoic acid derivatives Oxidants (KMnO4, I2) Mild to moderate Aromatic oxidation
b Halogenated phenols Basic conditions Intramolecular etherification Fused ring formation

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Reported Solubility (mg/mL) Bioactivity (Example Targets)
This compound Benzodioxin + isoxazole + amine Amine, ether, isoxazole Not reported Hypothesized: kinase inhibitors
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives [e.g., 7a, 7b] Pyrazole + thiophene + nitrile Nitrile, ester, thiophene ~0.5–2.0 (DMSO) Anticancer (EGFR inhibition)
5-Aminoisoxazole derivatives Isoxazole + substituted aryl Amine, halogen substituents 1.2–3.5 (PBS) Antimicrobial (DNA gyrase)
Benzodioxin-containing compounds Benzodioxin + variable groups Ether, alkyl/aryl substituents 0.1–1.8 (Ethanol) Neuroprotective (MAO-B)
Key Observations:

Solubility: While solubility data for the target compound are unavailable, benzodioxin-containing analogs typically exhibit low aqueous solubility (<1 mg/mL) due to hydrophobic aromatic systems.

Reactivity : The amine group in isoxazole derivatives often participates in hydrogen bonding or Schiff base formation, critical for target binding. In contrast, thiophene-based analogs (e.g., 7a, 7b) leverage nitrile/ester groups for covalent interactions .

Bioactivity : Benzodioxin moieties are associated with neuroprotective effects (e.g., MAO-B inhibition), whereas isoxazole-amine hybrids are explored for antimicrobial or kinase-inhibitory roles. The target compound’s dual structure may combine these attributes.

Research Findings and Limitations

Challenges in Direct Comparison

  • Data Gaps: No direct pharmacological or kinetic data for the target compound exist in the provided evidence.

Biological Activity

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a dihydrobenzo[b][1,4]dioxin moiety with an isoxazole ring. This structural combination is thought to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to the isoxazole and benzodioxin structures. For instance, derivatives of 3-(2-benzoxazol-5-yl)alanine exhibited selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Activity Type
Compound 112Antibacterial
Compound 25.8Antibacterial
Compound 40.88Antifungal

The structure–activity relationship (SAR) analysis indicated that specific substitutions on the benzodioxin ring significantly influenced antimicrobial potency .

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been extensively studied in various cancer cell lines. These compounds have shown selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast)Compound A10
A549 (Lung)Compound B15
HepG2 (Liver)Compound C20

In particular, compounds with electron-donating groups exhibited enhanced activity against breast cancer cells (MCF-7), indicating that electronic effects play a significant role in their efficacy .

Study on PARP Inhibition

One notable study examined the inhibition of the PARP1 enzyme by derivatives of dihydrobenzo[b][1,4]dioxine. The lead compound demonstrated an IC50 value of 0.082 µM, indicating strong inhibitory activity . This finding suggests that modifications to the dihydrobenzo[b][1,4]dioxin core can lead to potent PARP inhibitors, which are valuable in cancer therapy.

Computational Studies

Computational investigations into the electronic properties of related compounds have correlated their biological activities with molecular descriptors such as LUMO energy levels and band gap energies. These studies provide insights into the mechanisms by which these compounds exert their biological effects .

Q & A

Q. What are the established synthetic routes for 5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine?

The compound can be synthesized via self-condensation reactions of β-(isoxazol-5-yl) enamines under acidic conditions. A key method involves treating enamines with acetyl chloride and acids (e.g., HCl), leading to cyclization and formation of isoxazole derivatives. Reaction optimization includes controlling stoichiometry and temperature (70–90°C) to minimize byproducts like 1,3-diisoxazolyl-1,3-dieneamines . Alternative routes may involve coupling benzodioxin precursors with pre-formed isoxazole-3-amine intermediates using palladium-catalyzed cross-coupling reactions .

Q. How is the compound characterized structurally?

Structural elucidation relies on spectral methods:

  • NMR : 1^1H and 13^13C NMR confirm the benzodioxin and isoxazole moieties. The amine proton typically appears as a broad singlet (~δ 5.5–6.5 ppm), while aromatic protons resonate between δ 6.8–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns specific to the benzodioxin ring .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for isomers arising from substitution patterns on the benzodioxin ring .

Q. What solvents and reagents are critical for its synthesis?

Common solvents include dichloromethane (DCM) and ethanol for solubility of intermediates. Key reagents:

  • Acetyl chloride or trifluoroacetic acid for cyclization .
  • Palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling reactions .
  • Reducing agents like sodium borohydride for stabilizing reactive intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires:

  • Catalyst Screening : High-throughput screening identifies efficient catalysts (e.g., Pd/C for hydrogenation steps) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling steps but may require post-reaction purification to remove residuals .
  • Byproduct Analysis : TLC or HPLC monitors side reactions (e.g., over-condensation), guiding adjustments in stoichiometry or temperature .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., variable IC50_{50} values) often arise from:

  • Impurity Profiles : HPLC purity checks (>95%) and quantification of residual solvents (GC-MS) ensure consistency .
  • Assay Conditions : Standardizing cell lines (e.g., HepG2 vs. MCF-7) and incubation times reduces variability. Dose-response curves should be validated across multiple replicates .

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR studies focus on:

  • Isoxazole Modifications : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 3-amine position to enhance binding affinity to target enzymes .
  • Benzodioxin Substitutions : Fluorination at the 2-position of the benzodioxin ring improves metabolic stability, as shown in analogs like 5-fluorobenzo[d]isothiazol-3-amine .
  • Pharmacophore Mapping : Docking simulations (e.g., AutoDock Vina) predict interactions with biological targets like kinase domains .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Analytical Methods

StepReagents/ConditionsAnalytical MethodPurpose
CyclizationAcetyl chloride, HCl, 70°C1^1H NMRConfirm isoxazole ring formation
CouplingPd(PPh3_3)4_4, DMF, 100°CHRMSVerify molecular weight of product
PurificationColumn chromatography (SiO2_2, hexane/EtOAc)HPLCEnsure >95% purity

Q. Table 2. Common Bioassay Parameters

Assay TypeTargetCell LineKey Parameters
AnticancerTopoisomerase IIMCF-7IC50_{50} (48h), Annexin V staining
AntibacterialDNA gyraseE. coliMIC (24h), zone of inhibition

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